Propan-2-yl 2-ethoxybenzoate
CAS No.: 188754-41-8
Cat. No.: VC20897356
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 188754-41-8 |
|---|---|
| Molecular Formula | C12H16O3 |
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | propan-2-yl 2-ethoxybenzoate |
| Standard InChI | InChI=1S/C12H16O3/c1-4-14-11-8-6-5-7-10(11)12(13)15-9(2)3/h5-9H,4H2,1-3H3 |
| Standard InChI Key | DXFQVUJFXYGTNP-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C(=O)OC(C)C |
| Canonical SMILES | CCOC1=CC=CC=C1C(=O)OC(C)C |
Introduction
Chemical Identity and Structure
Propan-2-yl 2-ethoxybenzoate is derived from benzoic acid, featuring an ethoxy group at the 2-position of the benzene ring and an isopropyl group attached to the carboxyl functionality. This specific arrangement of functional groups determines the compound's chemical behavior and properties.
Molecular Characteristics
The fundamental molecular characteristics of propan-2-yl 2-ethoxybenzoate are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C12H16O3 |
| Molecular Weight | 208.25 g/mol |
| CAS Registry Number | 188754-41-8 |
| PubChem CID | 346972 |
| NSC Number | 405377 |
Structural Identifiers
For precise identification and representation in chemical databases, propan-2-yl 2-ethoxybenzoate can be characterized using various standardized chemical notation systems:
| Identifier Type | Value |
|---|---|
| IUPAC Name | propan-2-yl 2-ethoxybenzoate |
| Standard InChI | InChI=1S/C12H16O3/c1-4-14-11-8-6-5-7-10(11)12(13)15-9(2)3/h5-9H,4H2,1-3H3 |
| Standard InChIKey | DXFQVUJFXYGTNP-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C(=O)OC(C)C |
| Canonical SMILES | CCOC1=CC=CC=C1C(=O)OC(C)C |
Alternative Nomenclature
The compound is also known by several alternative names in scientific literature and chemical databases:
Structural Analysis
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A benzene ring serving as the core structure
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An ethoxy group (-OCH2CH3) attached at the 2-position of the benzene ring
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A carboxyl group at position 1, forming an ester linkage with an isopropyl group [(-CH(CH3)2)]
This specific arrangement of functional groups contributes to the compound's chemical properties and reactivity patterns. The ortho-positioned ethoxy group may influence the electronic distribution within the molecule, potentially affecting its reactivity and properties.
Synthesis and Preparation Methods
General Synthetic Approach
The synthesis of propan-2-yl 2-ethoxybenzoate typically involves the esterification of 2-ethoxybenzoic acid with propan-2-ol (isopropanol). This reaction can be classified as a Fischer esterification, which is commonly facilitated by acid catalysts to enhance efficiency and yield.
The general reaction can be represented as:
2-ethoxybenzoic acid + propan-2-ol → propan-2-yl 2-ethoxybenzoate + water
Reaction Considerations
For optimal synthesis of propan-2-yl 2-ethoxybenzoate, several reaction parameters may require optimization:
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Selection of appropriate acid catalysts
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Temperature control to favor esterification
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Methods for removing water to drive the equilibrium toward product formation
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Purification techniques to obtain the compound in high purity
Related Compounds and Structural Comparisons
Structural Analogs
Propan-2-yl 2-ethoxybenzoate belongs to the broader class of substituted benzoate esters. Several related compounds can be identified based on structural similarities and differences:
Comparison with Isopropyl Benzoate
Isopropyl benzoate, a simpler analog without the ethoxy substitution, has been more extensively studied. It is used in flavor and fragrance applications to impart a sweet and fruity character and serves as an intermediate in organic synthesis. Isopropyl benzoate has also been investigated for its antimicrobial properties and potential biological activities, including its ability to inhibit cytochrome P450 enzymes in vitro .
The absence of the ethoxy group in isopropyl benzoate results in different physical properties compared to propan-2-yl 2-ethoxybenzoate, including:
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Lower molecular weight (164.20 g/mol vs. 208.25 g/mol)
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Different melting point (-26.4°C for isopropyl benzoate)
Current Knowledge Limitations
It is important to acknowledge that specific information regarding several aspects of propan-2-yl 2-ethoxybenzoate appears limited in the currently available scientific literature:
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Detailed physical properties (melting point, boiling point, solubility parameters)
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Comprehensive spectroscopic characterization data
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Stability under various conditions
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Specific reactivity patterns
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Toxicological profiles This limited information suggests that propan-2-yl 2-ethoxybenzoate may be primarily of interest in specialized research contexts rather than being widely studied across multiple disciplines.
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